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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Chlorobenzilate is an organochlorine acaricide that has been discontinued in many countries

due to safety concerns. This technical guide provides a comprehensive overview of its

toxicological profile in mammals, drawing from a wide range of studies. Chlorobenzilate
exhibits moderate acute toxicity and is classified as a probable human carcinogen (Group B2)

by the U.S. Environmental Protection Agency (EPA), primarily based on the induction of liver

tumors in mice.[1][2] While it has not shown mutagenic activity in bacterial reverse mutation

assays, it has been associated with reproductive toxicity, specifically testicular atrophy in rats.

This document summarizes key quantitative data, details experimental protocols for pivotal

studies, and explores the potential molecular mechanisms and signaling pathways involved in

its toxicity.

Acute Toxicity
Chlorobenzilate demonstrates moderate acute toxicity following oral administration in several

mammalian species.

Table 1: Acute Toxicity of Chlorobenzilate
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Species Route Parameter Value (mg/kg)

Rat Oral LD50 700 - 3880

Mouse Oral LD50 729

Rabbit Dermal LD50 >10,000

Experimental Protocols for Acute Toxicity Studies
Oral LD50 Study in Rats (Illustrative Protocol based on general OECD 401 guidelines):

Test Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), nulliparous

and non-pregnant females.

Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour

light/dark cycle. Standard laboratory diet and water were provided ad libitum.

Dose Administration: Chlorobenzilate, typically dissolved in a suitable vehicle like corn oil,

was administered by oral gavage in a single dose. A range of dose levels was used to

determine the dose that would be lethal to 50% of the animals.

Observation: Animals were observed for clinical signs of toxicity and mortality at regular

intervals for at least 14 days. Observations included changes in skin, fur, eyes, mucous

membranes, respiratory, circulatory, autonomic and central nervous systems, and

somatomotor activity.

Necropsy: All animals (decedents and survivors at 14 days) were subjected to a gross

necropsy.

Subchronic and Chronic Toxicity
Prolonged exposure to Chlorobenzilate has been shown to induce a range of adverse effects

in mammals, with the liver and hematopoietic system being significant targets.

Table 2: Subchronic and Chronic Toxicity of Chlorobenzilate
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Species Duration Route NOAEL LOAEL
Key
Findings

Rat 2 years Oral (diet) 2 mg/kg/day -
Testicular

atrophy

Dog 2 years Oral (diet)
12.5

mg/kg/day

>12.5

mg/kg/day

Poor

appetite,

anemia,

cardiac

changes,

effects on

liver, spleen,

and bone

marrow[1]

Experimental Protocols for Chronic Toxicity Studies
Two-Year Chronic Toxicity Study in Dogs (Illustrative Protocol):

Test Animals: Purebred Beagle dogs, approximately 6 months of age at the start of the study.

Housing: Housed individually in pens with controlled environmental conditions.

Dose Administration: Chlorobenzilate was administered daily in the diet at various

concentrations for two years.

Observations: Daily clinical observations for signs of toxicity. Body weight and food

consumption were recorded weekly. Ophthalmoscopic examinations, electrocardiograms,

and extensive hematological and clinical chemistry evaluations were performed at regular

intervals.

Pathology: A complete gross necropsy was performed on all animals. A comprehensive list of

organs and tissues was collected, weighed, and examined microscopically.

Carcinogenicity
Chlorobenzilate has been shown to be a liver carcinogen in mice.
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Table 3: Carcinogenicity of Chlorobenzilate

Species
(Strain)

Duration Route
Dose Levels
(ppm in diet)

Key Findings

Mouse (B6C3F1) 78 weeks Oral (diet)

Time-weighted

averages: Males

- 4231 (low),

7846 (high);

Females - 3200

(low), 5908

(high)

Increased

incidence of

hepatocellular

carcinomas in

both male and

female mice.

Rat (Osborne-

Mendel)
78 weeks Oral (diet)

Time-weighted

averages: Males

- 1600 (low),

2995 (high);

Females - 1175

(low), 2229

(high)

No statistically

significant

increase in

tumors.

Experimental Protocol for NCI Carcinogenicity Bioassay
in Mice

Test Animals: B6C3F1 mice, 50 of each sex per dose group.

Dose Administration: Chlorobenzilate was administered in the feed for 78 weeks. The

concentrations were adjusted during the study due to toxicity.

Observation Period: Following the 78-week administration period, the animals were

observed for an additional 12-13 weeks.

Pathology: Complete gross necropsy and histopathological examination of all major organs

and any observed lesions were performed on all animals.

Reproductive and Developmental Toxicity
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Chlorobenzilate has demonstrated effects on male reproductive organs, although it has not

been found to be teratogenic in rats and rabbits.

Table 4: Reproductive and Developmental Toxicity of Chlorobenzilate

Species Study Type Route NOAEL LOAEL
Key
Findings

Rat
3-Generation

Reproduction
Oral (diet) - -

Reduced

testicular

weights,

testicular

atrophy. No

adverse

effects on

reproductive

performance.

Rat
Development

al Toxicity
Oral (diet) - -

No

teratogenic

effects

observed.

Rabbit
Development

al Toxicity
Oral (gavage) - -

No

teratogenic

effects

observed.

Experimental Protocols for Reproductive and
Developmental Toxicity Studies
Three-Generation Reproduction Study in Rats (Illustrative Protocol based on OECD 415):

Test Animals: F0 generation of rats are administered Chlorobenzilate in their diet for a pre-

mating period, during mating, gestation, and lactation.

Generations: The F1 offspring are selected and similarly exposed through to the production

of an F2 generation. The process is repeated to produce an F3 generation.
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Endpoints: Reproductive performance (fertility, gestation length, litter size) and offspring

viability, growth, and development are assessed in each generation. At termination, a full

necropsy is performed on adults and selected offspring, with histopathological examination of

reproductive organs.

Prenatal Developmental Toxicity Study in Rabbits (Illustrative Protocol based on OECD 414):

Test Animals: Mated female rabbits are administered Chlorobenzilate by oral gavage daily

during the period of organogenesis (gestation days 6-18).

Endpoints: Dams are monitored for clinical signs, body weight, and food consumption. Near

term, the dams are euthanized, and the uterine contents are examined for the number of

corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and

examined for external, visceral, and skeletal malformations.

Genotoxicity
Chlorobenzilate has not shown evidence of mutagenicity in the standard bacterial reverse

mutation assay.

Table 5: Genotoxicity of Chlorobenzilate

Assay Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation (Ames Test)

Salmonella

typhimurium (strains

TA98, TA100, TA1535,

TA1537)

With and without S9 Negative

In vivo Cytogenetics Mouse spermatocytes N/A

No mutagenic effects

on germinal

epithelium.

Experimental Protocols for Genotoxicity Studies
Bacterial Reverse Mutation Assay (Ames Test) (Illustrative Protocol based on OECD 471):
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Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are used.

Procedure: The tester strains are exposed to various concentrations of Chlorobenzilate in

the presence and absence of a mammalian metabolic activation system (S9 mix from rat

liver). The mixture is plated on a minimal agar medium lacking histidine.

Evaluation: After incubation, the number of revertant colonies (colonies that have regained

the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the

number of revertant colonies compared to the solvent control indicates a mutagenic

potential.

Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying Chlorobenzilate's toxicity are not fully

elucidated. However, evidence suggests the involvement of several pathways, particularly in

the context of its carcinogenic and neurotoxic effects. As an organochlorine pesticide, its mode

of action may share similarities with other compounds in this class.

Inhibition of Gap Junctional Intercellular
Communication
One proposed epigenetic mechanism for Chlorobenzilate-induced liver tumors is the inhibition

of gap junctional intercellular communication (GJIC). GJIC is crucial for maintaining tissue

homeostasis, and its disruption is a hallmark of many tumor promoters.
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Inhibition of Gap Junctional Intercellular Communication by Chlorobenzilate.

Potential Involvement of Nuclear Receptors (CAR/PXR)
Many xenobiotics, including some organochlorine pesticides, are known to activate nuclear

receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor

(PXR). These receptors are key regulators of drug-metabolizing enzymes. Chronic activation

can lead to liver hypertrophy and has been implicated in liver tumor promotion. While direct

evidence for Chlorobenzilate is limited, this represents a plausible pathway for its observed

hepatotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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